(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate
Overview
Description
(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate is an organic compound with the molecular formula C9H14O3. It is a derivative of acrylate, featuring an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate typically involves the reaction of (meth)acryloyl chloride with 3-methyloxetan-3-yl alcohol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction can be represented as follows:
(Meth)acryloyl chloride+3-methyloxetan-3-yl alcohol→(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method offers advantages such as improved safety, better control over reaction conditions, and higher efficiency. The continuous flow process involves the reaction of (meth)acryloyl chloride with the corresponding alcohol in a tubular reactor, with the reaction mixture being continuously stirred and monitored .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alkane.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of ring-opened products with different functional groups.
Scientific Research Applications
(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Ethyl-3-oxetanyl)methyl acrylate
- 3-Methyl-3-oxetanemethanol
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate is unique due to the presence of both the acrylate and oxetane functional groups. This combination imparts distinct reactivity and properties compared to other similar compounds. The oxetane ring provides strain that facilitates ring-opening reactions, while the acrylate group allows for polymerization and other transformations .
Properties
IUPAC Name |
ethyl (E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(10)4-5-9(2)6-11-7-9/h4-5H,3,6-7H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHQNNRLPVGTK-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1(COC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1(COC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704081 | |
Record name | Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123787-64-3 | |
Record name | Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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